Bis(p-chlorobenzylidene)-ethylenediamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : Bis(p-chlorobenzylidene)-ethylenediamine can be synthesized through the condensation reaction of p-chlorobenzaldehyde with ethylenediamine . The reaction typically occurs under reflux conditions in the presence of an acid catalyst . The reaction can be represented as follows:
2C7H5ClCHO+C2H8N2→C16H14Cl2N2+2H2O
Industrial Production Methods: : Industrial production methods for bis(p-chlorobenzylidene)ethylenediamine involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, especially at the benzylidene carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides under mild to moderate conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
- Used as a ligand in coordination chemistry to form metal complexes .
- Employed in the synthesis of various organic compounds through its reactive benzylidene groups .
Biology
- Investigated for its potential antimicrobial and antifungal properties .
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids .
Medicine
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents .
- Evaluated for its cytotoxic effects on cancer cell lines .
Industry
Mechanism of Action
The mechanism of action of bis(p-chlorobenzylidene)ethylenediamine involves its interaction with various molecular targets. It can form complexes with metal ions, which can then interact with biological molecules . The compound’s benzylidene groups can also undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules . These interactions can disrupt cellular processes and lead to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Bis(p-methylbenzylidene)ethylenediamine: Similar structure but with methyl groups instead of chlorine atoms.
Bis(p-nitrobenzylidene)ethylenediamine: Similar structure but with nitro groups instead of chlorine atoms.
Bis(p-methoxybenzylidene)ethylenediamine: Similar structure but with methoxy groups instead of chlorine atoms.
Uniqueness: : Bis(p-chlorobenzylidene)-ethylenediamine is unique due to the presence of chlorine atoms, which can influence its reactivity and interactions with other molecules . The electron-withdrawing nature of chlorine can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions .
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-[(4-chlorophenyl)methylideneamino]ethyl]methanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2/c17-15-5-1-13(2-6-15)11-19-9-10-20-12-14-3-7-16(18)8-4-14/h1-8,11-12H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWYCJFPSDIEJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NCCN=CC2=CC=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60434-95-9 |
Source
|
Record name | Bis(p-chlorobenzylidene)ethylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060434959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-BIS(4-CHLOROBENZYLIDENE)ETHYLENEDIAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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